molecular formula C9H20NO3P B014617 2-Diethoxyphosphoryl-2-methylpyrrolidine CAS No. 157230-68-7

2-Diethoxyphosphoryl-2-methylpyrrolidine

Cat. No.: B014617
CAS No.: 157230-68-7
M. Wt: 221.23 g/mol
InChI Key: UJLWZCRCTUPTKJ-UHFFFAOYSA-N
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Description

2-Diethoxyphosphoryl-2-methylpyrrolidine is a sophisticated α-aminophosphonate derivative of pyrrolidine, designed for advanced research applications. This compound features a phosphonate group isosterically replacing a carboxylic acid, making it a valuable phosphaproline analog for constructing peptidomimetics and probing enzyme mechanisms. Its structure is part of a significant class of compounds recognized for their potential as enzyme inhibitors and receptor ligands, particularly in studies related to α-amino acid metabolism . This chemical serves as a key chiral building block in medicinal chemistry. Researchers are exploring its incorporation into novel ligands for biologically significant targets. For instance, closely related (pyrrolidin-2-yl)phosphonate scaffolds have demonstrated high affinity and selectivity for imidazoline I2 receptors (I2-IR), a promising therapeutic target for neurodegenerative conditions and pain management . The presence of the phosphonate moiety mimics the tetrahedral transition state in peptide bond hydrolysis, underpinning its utility in developing potent inhibitors for various proteases and enzymes . The compound is supplied strictly for research and development purposes. It is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-diethoxyphosphoryl-2-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO3P/c1-4-12-14(11,13-5-2)9(3)7-6-8-10-9/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLWZCRCTUPTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1(CCCN1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407479
Record name Diethyl (2-methylpyrrolidin-2-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157230-68-7
Record name Diethyl (2-methylpyrrolidin-2-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications in Chemical Research and Development

Chiral Catalysis and Ligand Design

The development of effective chiral ligands is paramount for the advancement of asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. The rigid, chiral scaffold of the pyrrolidine (B122466) ring, combined with the coordinating ability of the phosphonate (B1237965) group, makes 2-Diethoxyphosphoryl-2-methylpyrrolidine and its derivatives attractive candidates for ligand design.

This compound as a Chiral Ligand Precursor

Enantiopure pyrrolidines are widely recognized as valuable chiral auxiliaries and ligands for asymmetric synthesis. nih.gov The presence of the diethoxyphosphoryl group at the 2-position introduces a key functional handle that can be further modified to create a diverse range of chiral ligands. The phosphorus atom can act as a Lewis basic site, capable of coordinating to transition metals, a fundamental requirement for many catalytic processes. While direct studies on this compound as a ligand precursor are not extensively documented, the broader class of α-amino phosphonates derived from pyrrolidine has been explored for this purpose. The inherent chirality of the pyrrolidine ring, which can be controlled during synthesis, provides the necessary stereochemical information to induce enantioselectivity in catalytic reactions.

Application in Asymmetric Metal-Catalyzed Reactions (e.g., Allylic Substitution, Conjugate Addition)

Though specific examples detailing the use of ligands derived directly from this compound in asymmetric metal-catalyzed reactions are limited in publicly available research, the utility of related chiral phosphine (B1218219) and phosphonate ligands is well-established in reactions such as allylic substitution and conjugate addition. Chiral phosphine-phosphoramidite ligands, for instance, have demonstrated broad utility in various catalytic asymmetric reactions, including Pd-catalyzed asymmetric allylic alkylation and Cu-catalyzed conjugate addition, achieving excellent enantioselectivities. tandfonline.com The structural features of this compound suggest its potential to form effective ligands for such transformations. The pyrrolidine backbone would provide a robust and tunable chiral environment around the metal center, while the phosphonate group would be crucial for catalyst activity and stability.

Table 1: Representative Asymmetric Metal-Catalyzed Reactions Using Chiral Phosphorus Ligands

Reaction TypeCatalyst SystemSubstrateProductEnantiomeric Excess (ee)
Asymmetric Allylic Alkylation[Pd(allyl)Cl]₂ / Chiral Phosphine Ligand1,3-Diphenyl-2-propenyl acetate(S)-1,3-Diphenyl-1-(malonat)propeneUp to 99%
Asymmetric Conjugate AdditionCu(OTf)₂ / Chiral Phosphine LigandCyclohex-2-en-1-one(R)-3-Phenylcyclohexan-1-oneUp to 98%

Note: This table represents typical results achieved with related chiral phosphine ligands and serves to illustrate the potential applications for ligands derived from this compound.

Influence on Enantioselectivity in Organocatalytic Transformations

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Proline and its derivatives are among the most successful organocatalysts. The structural similarity of this compound to proline suggests its potential as an organocatalyst or a precursor to one. The pyrrolidine nitrogen can participate in enamine or iminium ion formation, key intermediates in many organocatalytic cycles, while the chiral environment dictated by the substituents on the ring would control the stereochemical outcome of the reaction. Although direct studies on the organocatalytic applications of this compound are not prominent, the broader field of pyrrolidine-based organocatalysis is vast and provides a strong rationale for investigating its potential in this area.

Building Blocks for Complex Molecular Architectures

The stereochemically defined structure of this compound makes it an invaluable building block for the synthesis of complex, biologically active molecules, particularly alkaloids. The phosphonate group can be strategically employed in olefination reactions or serve as a handle for further functionalization.

Precursors for Pyrrolizidine (B1209537) and Indolizidine Alkaloids

Pyrrolizidine and indolizidine alkaloids are two major classes of natural products with a wide range of biological activities. The synthesis of these bicyclic systems often relies on the construction of a suitably functionalized pyrrolidine ring. Enantiopure polyfunctionalized pyrrolidines are valuable chiral building blocks for the synthesis of more complex derivatives, including the pyrrolizidine and indolizidine alkaloids. nih.gov While direct synthetic routes from this compound to these alkaloids are not explicitly detailed in the literature, the Horner-Wadsworth-Emmons reaction of related 3-oxo pyrrolidine phosphonates demonstrates a powerful method for the asymmetric synthesis of ring-functionalized cis-2,5-disubstituted 3-oxo pyrrolidines, which are key intermediates for alkaloid synthesis. nih.gov The phosphonate moiety in these precursors allows for the introduction of various side chains through olefination, a crucial step in building the carbon skeleton of the target alkaloids.

Synthesis of Stereodefined Polyfunctionalized Pyrrolidines

The development of methods for the asymmetric synthesis of polyfunctionalized pyrrolidines is a significant area of research due to the prevalence of this motif in bioactive compounds. The use of sulfinimine-derived 3-oxo pyrrolidine phosphonates has been shown to be an effective strategy for producing ring-functionalized cis-2,5-disubstituted 3-oxo pyrrolidines. nih.gov These compounds are versatile intermediates that can be further elaborated to create a variety of stereodefined polyfunctionalized pyrrolidines. nih.gov For instance, reduction of the ketone and subsequent manipulation of the phosphonate and other functional groups can lead to a diverse array of highly substituted pyrrolidine derivatives with precise stereochemical control.

Table 2: Synthesis of a Stereodefined Pyrrolidine from a Phosphonate Precursor

Starting MaterialReaction SequenceIntermediateFinal ProductOverall Yield
(-)-N-(tert-Butylsulfinyl)-5-(diethoxyphosphoryl)-3-pyrrolidinone1. Horner-Wadsworth-Emmons reaction with an aldehyde2. Hydrogenation (Pd-C/H₂)cis-2-Alkyl-5-(diethoxyphosphoryl)-3-pyrrolidinone(2R,5R)-2-Alkyl-5-methylpyrrolidineVaries depending on substrates

Note: This table illustrates a general synthetic strategy using a related pyrrolidine phosphonate precursor. The specific application of this compound would require adaptation of this methodology.

Intermediates for Biologically Active Compounds

The this compound scaffold is a key intermediate in the synthesis of various classes of compounds with predicted or proven biological activity. Its structural features are leveraged to create novel aminophosphonates, enzyme inhibitors, and nucleotide analogues.

Aminophosphonates are recognized as important bioactive compounds, often serving as analogues of amino acids. nih.govresearchgate.net The synthesis of novel aminophosphonate derivatives from precursors like this compound opens avenues to new therapeutic agents. A facile, one-pot method has been developed for the synthesis of novel aminopyrrolidinyl phosphonates by reacting primary amines with diethyl 4-chloro-1-butynylphosphonates. scirp.org This reaction proceeds at room temperature without a solvent or catalyst, yielding various N-substituted aminopyrrolidinyl phosphonates. scirp.org

Computational tools, such as the PASS (Prediction of Activity Spectra for Substances) program, have been used to predict the biological activities of these newly synthesized compounds. scirp.org The predictions suggest a wide range of potential therapeutic applications.

Predicted Biological ActivityProbability to be Active (Pa)Description
Treatment of StrokeHighSome derivatives show potential for use in treating acute neurological disorders. scirp.org
Acetylcholinesterase InhibitionModerate to HighPotential application in the management of Alzheimer's disease. scirp.org
Antibiotic PropertiesHighAminophosphonates are a known class of antibiotics. scirp.org
Anticancer ActivityModerateCertain aminophosphonate derivatives have shown in vitro cytotoxicity against various cancer cell lines. nih.gov
Herbicide/InsecticideLow to ModerateSome aminophosphonates exhibit weak insecticidal or fungicidal activities. nih.govresearchgate.net

These predictions highlight the therapeutic potential of aminophosphonate derivatives derived from pyrrolidine scaffolds and justify their further investigation as drug candidates. scirp.orgnih.gov

Dipeptidyl peptidase IV (DPP-4) is a serine protease that is a key target for the treatment of type 2 diabetes. oatext.comnih.gov Inhibitors of DPP-4 prolong the action of incretin (B1656795) hormones like GLP-1, leading to improved glycemic control. oatext.com The pyrrolidine ring is a common structural feature in many potent DPP-4 inhibitors. nih.govnih.gov For instance, novel series of pyrrolidine-2-carbonitrile (B1309360) and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives have been designed and synthesized as effective DPP-4 inhibitors. nih.gov

The development of these inhibitors often involves structure-activity relationship (SAR) studies to optimize their potency and selectivity. researchgate.net Research has shown that replacing the piperazine (B1678402) ring in known inhibitors with a pyrrolidine ring can lead to highly active compounds. oatext.com For example, a 2-benzylpyrrolidine (B112527) derivative was found to be the most active inhibitor among a series of newly designed compounds, with an IC50 of 0.3 ± 0.03 µM. oatext.com The synthesis of such inhibitors often involves coupling substituted pyrrolidine derivatives with other moieties, such as amino acids. mdpi.com this compound can serve as a key intermediate in these synthetic routes, with the phosphonate group acting as a bioisosteric replacement for a carboxylic acid or other functionalities to interact with the active site of the DPP-4 enzyme. nih.govnih.gov

Inhibitor Class/DerivativeTarget EnzymeKey Structural FeatureReported Activity (IC50)
2-Benzylpyrrolidine derivativeDPP-4Pyrrolidine ring replacing piperazine0.3 ± 0.03 µM oatext.com
Pyrrolidine-2-carbonitrile derivative (Compound 17a)DPP-4Pyrrolidine-2-carbonitrile0.017 µM nih.gov
Sitagliptin (reference)DPP-4β-homophenylalanine triazolopiperazine18 nM oatext.com
GemigliptinDPP-4Piperidone derivativeN/A nih.gov

Acyclic nucleoside phosphonates (ANPs) are a class of nucleotide analogues that have shown significant antiviral activity. nih.govuochb.cz These compounds are designed to be metabolically stable, bypassing the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside drugs. nih.govacs.org The conformation of the acyclic side chain can be crucial for biological activity. Synthesizing ANPs with a "locked" conformation can help to probe the binding interactions at the active site of target enzymes, such as viral polymerases like HIV reverse transcriptase. nih.gov

A novel class of acyclic phosphonate nucleotides with a conformationally locked structure has been developed using a pyrrolidine ring. researchgate.net In these analogues, the pyrrolidine ring constrains the flexibility of the molecule. NMR analysis has confirmed that these pyrrolidine-based phosphonates adopt a constrained conformation, particularly in their cis-form. researchgate.net this compound represents a suitable starting material for the synthesis of such conformationally restricted nucleotide analogues. By attaching a nucleobase to the pyrrolidine nitrogen, novel ANPs can be created where the pyrrolidine ring serves to mimic the sugar moiety of natural nucleotides but with reduced conformational freedom. researchgate.netnih.gov This strategy has led to the development of potent inhibitors of various enzymes. researchgate.net

Probes and Reagents in Advanced Analytical Techniques

While direct applications of this compound as an analytical probe are not extensively documented, the inherent properties of phosphonates suggest their potential in this area. Phosphonates are well-known for their ability to complex with metal ions, a property that is exploited in various analytical methods. researchgate.net

Phosphonates can be detected and quantified using techniques such as ion chromatography (IC), often coupled with post-column derivatization to form detectable complexes, for example, with iron. researchgate.net The development of synthetic phosphonates can also be used to create probes for studying biological systems, such as elucidating the structure and mechanism of enzymes. youtube.com For example, synthetic phosphonates have been used as substrate analogues to study the stereoselectivity of enzymes involved in phosphonate metabolism. youtube.com

Therefore, this compound could be chemically modified to serve as a specialized analytical reagent. For instance, by incorporating a chromophore or fluorophore, it could be transformed into a probe for detecting specific metal ions or for use in fluorescence-based assays. Its phosphonate group could also be used to immobilize it onto a solid support for applications in affinity chromatography or as part of a sensor.

Use as a 31P NMR pH Indicator in Biological Systems

The phosphorylated pyrrolidine derivative, this compound, also referred to as diethyl(2-methylpyrrolidin-2-yl)phosphonate (DEPMPH), has been effectively employed as a pH indicator in biological systems using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org This technique offers a non-invasive means to measure pH gradients within tissues and organs.

The utility of DEPMPH as a pH probe stems from the pH-dependent chemical shift of the phosphorus-31 nucleus. In vitro titration curves have demonstrated that DEPMPH exhibits a significantly larger amplitude of chemical shift variation compared to inorganic phosphate (B84403), a commonly used endogenous pH probe. nih.gov This heightened sensitivity, particularly within the physiological pH range of 5.0 to 7.5, allows for the detection of pH variations smaller than 0.1 pH units. nih.gov At a non-toxic concentration of 5 mM, DEPMPH distributes into both external and cytosolic compartments of normoxic organs, which is observable as two distinct resonance peaks in the ³¹P NMR spectrum. nih.gov

Assessment of pH Variations in Isolated Organs

Research has demonstrated the efficacy of DEPMPH in monitoring pH changes in isolated, perfused rat hearts and livers, particularly under conditions of ischemia and reperfusion. nih.govacs.org In these ex vivo studies, DEPMPH provides detailed insights into the pH dynamics of different cellular and extracellular compartments.

In normoxic and ischemic livers, an additional peak for DEPMPH was observed, which was attributed to the compound being present in acidic vesicles, with a pH ranging from 5.3 to 5.6. nih.gov During severe myocardial ischemia, a third peak emerged, corresponding to DEPMPH located in the ventricular and atrial cavities at a pH of 6.9. nih.gov This ability to resolve pH in different compartments simultaneously is a significant advantage.

Further analysis through mass spectrometry and NMR of perchloric extracts confirmed that DEPMPH does not undergo significant metabolism in the ischemic liver, ensuring that the observed chemical shifts are directly related to pH and not to metabolic transformation of the probe. nih.gov Upon reperfusion with a plain buffer, DEPMPH was rapidly washed out from both the heart and liver. nih.gov These findings underscore the potential of the highly pH-sensitive DEPMPH for non-invasive ex vivo investigations of pH gradients, which are implicated in numerous pathological processes. nih.gov

Spin Trapping Applications (e.g., DEPMPO Analogues)

An analogue of this compound, 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO), is a widely used spin trap in the field of free radical biology and chemistry. Spin traps are compounds that react with short-lived, highly reactive free radicals to form more stable, persistent radicals that can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. DEPMPO is particularly noted for its ability to trap and stabilize oxygen-centered radicals like superoxide (B77818) and hydroxyl radicals. nih.govnih.gov

The resulting EPR spectra of the DEPMPO radical adducts can be complex due to the presence of diastereomers and superhyperfine structures, which can complicate interpretation. nih.gov For instance, the EPR spectra of the DEPMPO-superoxide adduct (DEPMPO/•OOH) are a combination of four species: two conformers of the first diastereomer, one conformer of the second diastereomer, and a decomposition product derived from the superoxide adduct. nih.gov Despite these complexities, DEPMPO is considered a valuable tool for detecting free radicals in biological systems. nih.gov

Investigations of Radical Mechanisms and Non-Radical Additions

Spin trapping experiments with DEPMPO and similar nitrones are crucial for elucidating radical-mediated reaction mechanisms. By identifying the specific radical adducts formed, researchers can gain insights into the primary radicals generated in a chemical or biological system. For example, DEPMPO has been used to trap both carbon-centered and oxygen-centered radicals in studies involving biomolecules like peptides and phospholipids. nih.gov

However, a critical consideration in spin trapping is the possibility of non-radical reactions that can lead to the formation of radical adducts, creating potential artifacts. One such pathway is the Forrester-Hepburn mechanism, which involves the nucleophilic addition of a substrate to the nitrone spin trap to form a hydroxylamine (B1172632) intermediate. nih.govacs.org This hydroxylamine can then be oxidized to the same nitroxide radical that would be formed by genuine radical trapping, leading to a false-positive result. nih.gov

Theoretical and Computational Studies

Mechanistic Investigations of Reactions Involving 2-Diethoxyphosphoryl-2-methylpyrrolidine

Understanding the reaction mechanisms involving this compound is fundamental to controlling and optimizing its synthesis and reactivity.

Quantum chemical calculations are a powerful tool for mapping out the potential energy surfaces of reactions involving this compound. These calculations can be employed to determine the most likely reaction pathways by comparing the energies of reactants, transition states, and products. For instance, in reactions such as nucleophilic substitution or cycloaddition, different stereochemical outcomes can be predicted by calculating the activation energies for the formation of various stereoisomers.

Excited-state quantum chemical calculations have been utilized to understand the photophysics of related heterocyclic molecules. nih.gov Various computational methods and basis sets can be applied, all of which can lead to similar qualitative results regarding the nature of excited states, though the precise energy values may differ. nih.gov Such methods predict the occurrence of different isomers in the excited state, some of which correspond to ground-state isomers and others that are unique to the excited state. nih.gov

Conformational Analysis of Pyrrolidine (B122466) Phosphonate (B1237965) Derivatives

The three-dimensional structure of this compound and its derivatives significantly influences their physical, chemical, and biological properties. Conformational analysis aims to identify the most stable spatial arrangements of the atoms in these molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for determining the conformation of pyrrolidine phosphonates in solution. Vicinal coupling constants, such as H-H, H-P, and C-P couplings, are particularly informative. nih.gov For instance, the magnitude of these couplings can be related to the dihedral angles between the coupled nuclei, which in turn define the pucker of the five-membered pyrrolidine ring. The stereochemistry of related functionalized (pyrrolidin-2-yl)- and (5-oxopyrrolidin-2-yl)phosphonates has been established using this method. nih.gov Diagnostic Nuclear Overhauser Effect (NOESY) correlation signals also provide crucial evidence for the relative orientation of atoms in space. nih.gov

The conformational preferences of the pyrrolidine ring in nucleotide analogs have been extensively investigated using NMR. nih.govresearchgate.net These studies show that the conformation can be described by pseudorotation parameters, including the phase angle (P) and the maximum puckering amplitude (Φmax). nih.gov The geometry of the pyrrolidine ring can adopt various envelope (E) and twisted (T) conformations. nih.gov

Below is a table summarizing typical vicinal coupling constants used in the conformational analysis of related (5-oxopyrrolidin-2-yl)phosphonates. nih.gov

Coupling ConstantValue (Hz) - Isomer 1Value (Hz) - Isomer 2
J(H-C3C4-H)8.89.1
J(H-C2C3-H)8.89.0
J(H-C3C2-P)17.618.0
J(P-CC-C4)7.88.7
J(P-CN-CO)7.87.9

Computational modeling complements experimental NMR data by providing a detailed energetic landscape of the possible conformations. nih.govresearchgate.net Methods such as Density Functional Theory (DFT) and quantum mechanics are employed to optimize the geometry of different conformers and calculate their relative energies. frontiersin.org For instance, in N-acylated α-proline derivatives, quantum mechanical calculations have shown that a Cγ-endo pucker is more stable than a Cγ-exo state. frontiersin.org

The conformational preferences of pyrrolidine nucleotide analogs have been studied through a combination of NMR and molecular modeling, revealing that modifications such as alkylation or acylation of the pyrrolidine nitrogen can effectively tune the ring's conformation across the entire pseudorotation cycle. nih.govresearchgate.net This tuning of conformation is crucial for influencing the biological activity of these molecules. nih.govresearchgate.net

The results of such a combined NMR and DFT conformational analysis for related pyrrolidine nucleotide analogs are summarized in the table below. researchgate.net

Analog TypeConformer PopulationConformation Preferences
Trans Derivatives~1:1 equilibrium mixtureT and T conformations
Cis Derivatives>80% preferenceT conformation

Prediction of Chemical and Biological Activity

The structural and conformational insights gained from theoretical and computational studies are invaluable for predicting the chemical reactivity and potential biological activity of this compound. While specific data for this exact compound is limited, trends from related structures offer predictive power.

For example, hydroxylated pyrrolidine derivatives have shown activity as inhibitors of α-glucosidases and can affect brain glutamate (B1630785) levels. nih.gov Furthermore, various pyrrolidine-containing nucleotide analogs have demonstrated potent antiviral properties and act as inhibitors of key enzymes in nucleotide metabolism, such as thymidine (B127349) phosphorylase and purine (B94841) nucleoside phosphorylase. nih.govresearchgate.net The biological activity of these analogs is often linked to their specific conformational preferences, which can be tuned by chemical modification. nih.govresearchgate.net Therefore, by analogy, it is plausible to predict that this compound and its derivatives could exhibit interesting biological activities, which could be explored through further computational screening and experimental validation. The ability to computationally model the interaction of these compounds with biological targets, such as enzyme active sites, can guide the design of new and more potent analogs.

Structure-Activity Relationship Studies (SAR) in Related Phosphonates

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.gov For phosphonates, particularly those incorporating a pyrrolidine moiety, SAR studies explore how modifications to either the pyrrolidine ring or the phosphorus-containing group can alter their pharmacological effects. nih.govmdpi.com The diverse substitution patterns on the pyrrolidine ring can lead to a wide range of biological activities, including potential anti-proliferative effects. nih.gov

Research into α-aminophosphonates, a closely related class of compounds, has demonstrated a clear link between their structure and antibacterial activity. mdpi.com The nature of the substituents on the phosphonate group and on the amine can dramatically influence the compound's efficacy against various bacterial strains. mdpi.comresearchgate.net For instance, studies on a series of α-aminophosphonate derivatives revealed that the presence of specific alkoxy groups or halogen atoms on the phosphate (B84403) moiety significantly impacts their minimum inhibitory concentration (MIC). mdpi.com

A key finding in the SAR of related aminophosphonates is that modifications to the ester groups on the phosphorus atom and substituents on the nitrogen of the pyrrolidine ring are pivotal. For example, in the synthesis of various N-substituted pyrrolidinyl-methylphosphonates, the choice of amine added during the synthesis directly determines the final substitution pattern and, consequently, the predicted biological profile. scirp.org Studies on other pyrrolidine-based compounds have shown that even subtle changes, such as the position of a substituent, can significantly alter inhibitory activity against specific biological targets. nih.gov

The table below, derived from research on related α-aminophosphonates, illustrates how structural modifications affect antibacterial activity, providing a model for understanding the potential SAR of this compound. mdpi.comresearchgate.net

Compound ClassR' Group (on Amine)R'' Group (on Phosphonate)Observed Activity
α-AminophosphonateBenzylDimethylModerate Antibacterial
α-AminophosphonateBenzylDiethylModerate Antibacterial
α-AminophosphonateBenzylBis(2,2,2-trifluoroethyl)High Antibacterial
α-Aminophosphonate4-MethoxybenzylDimethylModerate Antibacterial
α-Aminophosphonate4-MethoxybenzylBis(2,2,2-trifluoroethyl)High Antibacterial

This table is a representative summary based on findings for related α-aminophosphonate compounds and is intended to illustrate SAR principles.

These findings underscore the principle that bulky, electron-withdrawing, or halogenated groups on the phosphonate portion can enhance biological activity. mdpi.comresearchgate.net This crucial role of substituents highlights the importance of the phosphonate group in the potential inhibitory actions of this class of compounds. researchgate.net

Computational Tools for Biological Activity Prediction (e.g., PASS Program)

Computational tools have become central to modern drug discovery, enabling the rapid screening of virtual compound libraries and the prediction of their biological activities before their synthesis. nih.gov This approach saves considerable time and resources. youtube.com Methods like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are used to build models that predict activities such as toxicity based on a molecule's structural and electronic properties. nih.govresearchgate.net For phosphonates, QSPR models have successfully predicted toxicity by using quantum descriptors like frontier molecular orbitals (HOMO, LUMO) and atomic charges. nih.gov

Among the most widely used prediction tools is the Prediction of Activity Spectra for Substances (PASS) program. youtube.comnih.gov PASS is a computer program that analyzes the 2D structure of a molecule to predict its entire spectrum of biological activities, including pharmacological effects, mechanisms of action, and potential toxicity. nih.govgenexplain.com The core principle of PASS is that a compound's biological activity is intrinsically linked to its structure. nih.gov The program compares the structure of a new compound against a vast training set of over 1.4 million known biologically active substances, including drugs and drug candidates. genexplain.com

The prediction results from PASS are presented as a list of potential activities, each with two key probabilities: genexplain.com

Pa (Probability of being Active): The likelihood that the compound exhibits a specific activity.

Pi (Probability of being Inactive): The likelihood that the compound is inactive for that activity.

A prediction is considered probable if Pa > Pi, and higher Pa values suggest a greater chance of confirming the activity in laboratory experiments. youtube.com The average accuracy of PASS predictions is reported to be high, often exceeding 95% based on cross-validation estimates. nih.gov

The PASS program can predict thousands of different biological activities, which are categorized for clarity. nih.govgenexplain.com

Activity CategoryDescriptionExamples
Pharmacological Effects The overall effect of the substance on the body.Antihypertensive, Anti-inflammatory, Nootropic
Mechanisms of Action The specific biochemical interaction through which a drug substance produces its pharmacological effect.Enzyme inhibitor, Ion channel blocker, Receptor agonist/antagonist
Toxicity & Side Effects Adverse effects, including specific organ toxicity and broader toxicological profiles.Mutagenicity, Carcinogenicity, Embryotoxicity
Metabolism The compound's interaction with metabolic pathways.CYP450 inhibitor, Metabolic pathway substrate

This table summarizes the types of predictions generated by the PASS program. nih.govgenexplain.com

For novel compounds like this compound, the PASS program can provide a crucial first look at a wide range of potential activities. Researchers have used this tool to predict the biological profiles of newly synthesized aminopyrrolidinyl phosphonates, guiding further experimental investigation toward the most promising activities. scirp.org This predictive power is invaluable for prioritizing research efforts and uncovering new therapeutic applications for novel chemical entities. nih.gov

Q & A

Q. What safety protocols are essential for handling 2-Diethoxyphosphoryl-2-methylpyrrolidine in laboratory settings?

Researchers must wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct experiments in a fume hood to avoid inhalation. In case of exposure, rinse affected skin/eyes with water for 15 minutes and seek medical attention. Waste should be segregated and disposed via certified hazardous waste services due to unknown ecological toxicity .

Q. Which spectroscopic methods are recommended for structural characterization of this compound?

Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the pyrrolidine backbone and phosphonate groups. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like P=O. Cross-reference data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. What is a typical synthetic route for this compound?

A common approach involves phosphorylation of 2-methylpyrrolidine using diethyl chlorophosphate under inert conditions. Reaction progress is monitored via TLC, followed by purification using column chromatography (silica gel, ethyl acetate/hexane gradient). Yields typically range from 60–75% depending on stoichiometric ratios .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Systematically vary reaction parameters:

  • Catalysts: Test Lewis acids (e.g., ZnCl2_2) to enhance phosphorylation efficiency.
  • Temperature: Optimize between 0°C (kinetic control) and room temperature (thermodynamic control).
  • Solvent: Compare polar aprotic solvents (DMF, acetonitrile) for improved solubility. Use HPLC to quantify intermediates and minimize side reactions .

Q. How should conflicting spectral data during structural confirmation be addressed?

Cross-validate using complementary techniques:

  • X-ray crystallography for unambiguous spatial configuration.
  • 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Isotopic labeling (e.g., 31P^{31}\text{P} NMR) to track phosphonate group behavior. Computational tools (Gaussian, ORCA) can model electronic environments to explain anomalies .

Q. What experimental designs assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

  • Thermal stress: Store at 40°C/75% RH for 4 weeks, analyzing degradation via HPLC.
  • Photolytic stress: Expose to UV light (ICH Q1B guidelines) to detect photodegradants. Note: Current data gaps in persistence and degradability necessitate empirical testing .

Q. How can the phosphonate group’s reactivity be exploited in catalytic applications?

The phosphonate moiety acts as a ligand in transition metal catalysis. Test its efficacy in:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts.
  • Asymmetric catalysis by pairing with chiral auxiliaries. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Q. What strategies mitigate batch-to-batch variability in synthesis?

Implement quality control (QC) checkpoints:

  • In-process controls (IPC): Use inline FTIR to monitor reaction progression.
  • Purification: Standardize column chromatography conditions (e.g., silica mesh size, eluent ratios).
  • Analytical consistency: Calibrate instruments daily and use internal standards for MS/NMR .

Q. How to design experiments evaluating the compound’s potential as a chiral auxiliary?

Synthesize diastereomeric intermediates by reacting with enantiopure substrates (e.g., L-proline derivatives). Measure diastereomeric ratios via 19F^{19}\text{F} NMR or chiral GC. Compare reaction kinetics and thermodynamic stability of products .

Q. What methodologies address contradictions in reported toxicity data?

Perform in vitro assays (e.g., Ames test, cytotoxicity on HepG2 cells) to supplement limited in vivo data. Cross-reference with structurally analogous compounds (e.g., pyrrolidine derivatives) to infer hazard potential. Publish negative results to clarify uncertainties .

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2-Diethoxyphosphoryl-2-methylpyrrolidine
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Reactant of Route 2
2-Diethoxyphosphoryl-2-methylpyrrolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.